

Qyl-685: A Technical Guide to its Anti-HIV-1 Mechanism of Action

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Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686

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Introduction

Qyl-685 is a novel Z-methenylcyclopropane nucleoside analog incorporating a 2,6-diaminopurine base, which has demonstrated potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its mechanism of action is predicated on the inhibition of the viral reverse transcriptase (RT) enzyme, a critical component in the HIV-1 replication cycle. This technical guide provides a comprehensive overview of the available data on **Qyl-685**'s mechanism of action, including its in vitro efficacy, resistance profile, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Qyl-685 is a prodrug that, upon entering a host cell, is presumed to be metabolized by cellular kinases into its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs) for the HIV-1 reverse transcriptase. Incorporation of the **Qyl-685** triphosphate into the growing viral DNA chain leads to premature chain termination, thereby halting the process of reverse transcription. This disruption prevents the synthesis of proviral DNA and subsequent integration into the host genome, effectively blocking viral replication.

The development of resistance to **Qyl-685** through the M184I mutation in the HIV-1 reverse transcriptase strongly supports this proposed mechanism. The M184I mutation is a well-characterized resistance mechanism for several approved NRTIs, such as lamivudine (3TC) and emtricitabine (FTC). This mutation allows the reverse transcriptase to discriminate against the NRTI triphosphate, reducing its incorporation into the viral DNA.

Quantitative Efficacy Data

The anti-HIV-1 activity of **Qyl-685** has been evaluated in various cell-based assays. The following tables summarize the key quantitative data from published studies.

Assay System	HIV-1 Strain	IC50 (μM)	Reference
MT-2 Cells	LAI	0.034	[1][2]
PHA-PBM Cells	ERS104pre	0.21 ± 0.05	[1]

Table 1: 50% Inhibitory Concentration (IC50) of **Qyl-685** against HIV-1

Parameter	Value (μM)	Cell Line	Reference
50% Cytotoxic Concentration (CC50)	23	MT-2	[3]

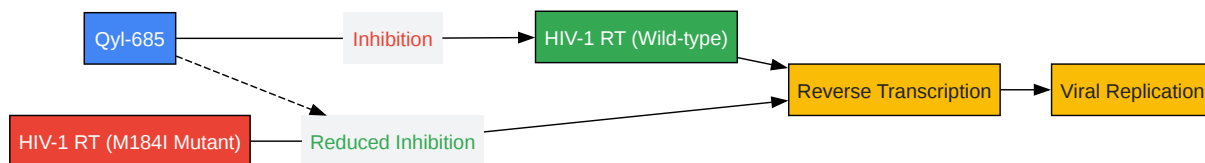
Table 2: Cytotoxicity of **Qyl-685**

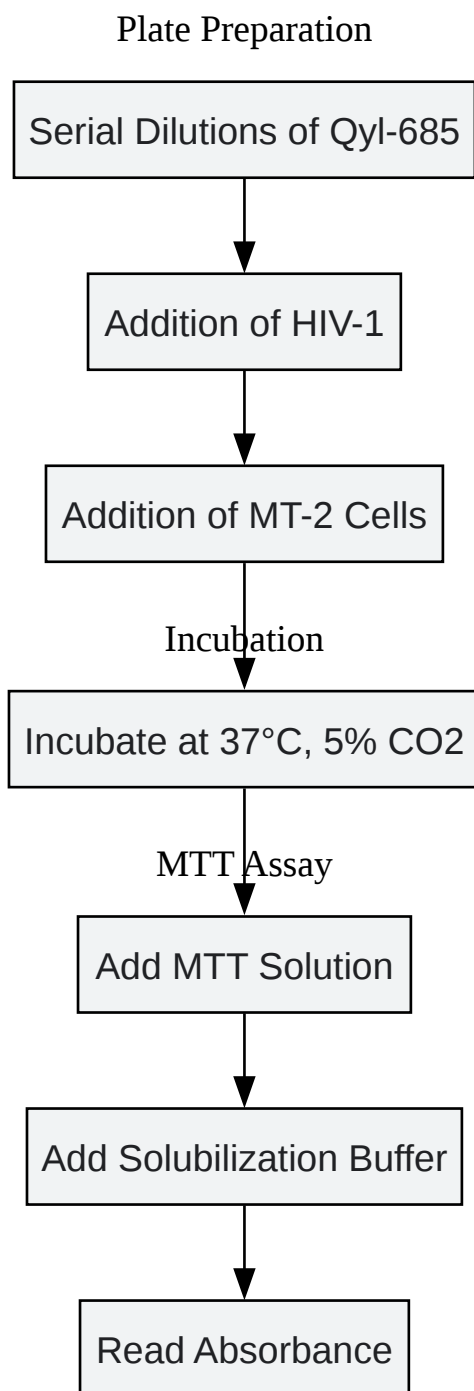
HIV-1 Strain	EC50 (μM)	Fold Resistance	Reference
Wild-type (LAI)	0.047	1	[3]
Qyl-685 Resistant (P16)	4.9	104	[3]
M184I Mutant	2.6	9	[3]
M184V Mutant	3.1	11	[3]

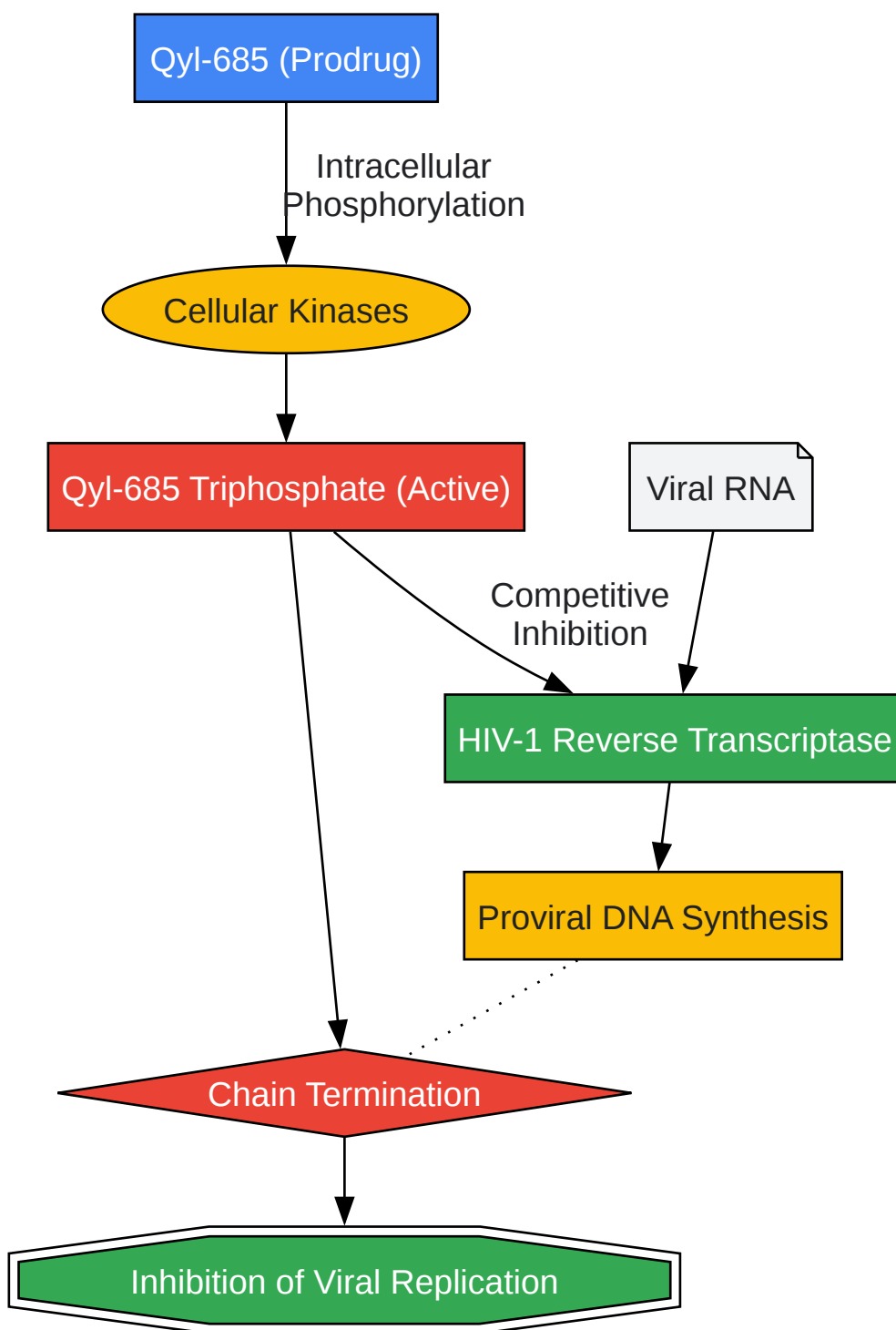
Table 3: 50% Effective Concentration (EC50) of **Qyl-685** against Wild-Type and Resistant HIV-1 Strains

Resistance Profile

Prolonged exposure of HIV-1 to **Qyl-685** in vitro leads to the selection of resistant viral variants. The primary mutation associated with **Qyl-685** resistance is the M184I substitution in the reverse transcriptase enzyme[3]. This mutation confers a significant reduction in susceptibility to **Qyl-685**, as indicated by the increase in the EC50 value. Interestingly, the M184I mutation also confers cross-resistance to other NRTIs like lamivudine (3TC)[3].







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